Kinase Inhibition Selectivity: PfPK5 vs. Human CDK1
5-Bromo-4-(4-methoxyphenyl)pyrimidine exhibits measurable but modest inhibition against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC₅₀ = 130,000 nM) and Pfmrk (IC₅₀ = 3,500 nM), while showing even weaker activity against human CDK1/cyclin B (IC₅₀ = 12,000 nM) [1]. While absolute potency is low, the ~37-fold selectivity for Pfmrk over PfPK5 demonstrates that subtle structural variations can yield differentiated kinase engagement profiles. This selectivity profile is distinct from 2-amino-4-(4-methoxyphenyl)pyrimidine, which is reported as a viral DNA polymerase inhibitor with antiviral rather than antiparasitic activity .
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | PfPK5: 130,000 nM; Pfmrk: 3,500 nM; human CDK1/cyclin B: 12,000 nM |
| Comparator Or Baseline | 2-Amino-4-(4-methoxyphenyl)pyrimidine (reported antiviral DNA polymerase inhibitor, no PfPK5 activity data available) |
| Quantified Difference | Target compound shows ~37-fold selectivity for Pfmrk over PfPK5; comparator lacks antiparasitic kinase activity. |
| Conditions | In vitro enzyme inhibition assays; Plasmodium falciparum kinases and human CDK1. |
Why This Matters
This data confirms the compound engages parasite kinases, providing a clear rationale for its selection in antimalarial hit-to-lead campaigns over analogs with no demonstrable Pf kinase activity.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804) – IC₅₀ data for PfPK5, Pfmrk, and CDK1. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 (accessed 2026). View Source
